molecular formula C33H25CrN10O11S B13766010 chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate

chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate

Cat. No.: B13766010
M. Wt: 821.7 g/mol
InChI Key: XPHVNTLENZAQMC-UHFFFAOYSA-K
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Description

The compound “chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate” is a complex coordination compound It features chromium in the +3 oxidation state, coordinated with a hydron and two distinct ligands These ligands are derived from pyrazole and nitrophenol structures, which are further modified with sulfonate and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the ligands:

  • Preparation of 4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate

      Step 1: Synthesis of 3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazole.

      Step 2: Sulfonation of the pyrazole derivative.

  • Preparation of 2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate

      Step 1: Synthesis of 3-methyl-5-oxo-1-phenylpyrazole.

      Step 2: Diazotization and coupling with 5-nitrophenol.

  • Complexation with Chromium(3+)

      Reagents: Chromium(III) chloride, prepared ligands.

      Conditions: Aqueous medium, pH adjustment to neutral, stirring at room temperature.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include:

    Optimization of reaction conditions: to maximize yield and purity.

    Use of continuous flow reactors: for efficient and consistent production.

    Implementation of purification techniques: such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenol and pyrazole moieties.

    Reduction: Reduction reactions can target the diazenyl groups, converting them to amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic medium.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in organic reactions, particularly in oxidation and reduction processes.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.

    Biochemical Probes: Utilized in studies to probe biochemical pathways and interactions.

Medicine

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Drug Development: Used as a lead compound in the development of new pharmaceuticals.

Industry

    Dye Manufacturing: Employed in the production of dyes and pigments due to its vibrant color.

    Corrosion Inhibitors: Used in formulations to prevent corrosion in industrial equipment.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Catalysis: Acts as a Lewis acid, facilitating electron transfer reactions.

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitrophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:

    Chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate:

Uniqueness

    Complex Structure: The presence of multiple functional groups and coordination sites makes it unique.

    Versatility: Its ability to participate in various chemical reactions and applications sets it apart from similar compounds.

Properties

Molecular Formula

C33H25CrN10O11S

Molecular Weight

821.7 g/mol

IUPAC Name

chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate

InChI

InChI=1S/C17H15N5O7S.C16H13N5O4.Cr/c1-9-7-13(16(23)14(8-9)22(25)26)18-19-15-10(2)20-21(17(15)24)11-3-5-12(6-4-11)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;/h3-8H,1-2H3,(H3,18,19,20,23,24,27,28,29);2-9H,1H3,(H2,17,18,19,22,23);/q;;+3/p-3

InChI Key

XPHVNTLENZAQMC-UHFFFAOYSA-K

Canonical SMILES

[H+].[H+].CC1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].[Cr+3]

Origin of Product

United States

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